

Spectroscopic Profile of 3-iodo-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 3-iodo-1H-indole

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-iodo-1H-indole**, a key intermediate in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development. While a complete, published dataset for the unsubstituted **3-iodo-1H-indole** is not readily available in the literature, this guide presents data from closely related, substituted analogs to provide representative spectroscopic values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the proton (^1H) and carbon- 13 (^{13}C) NMR data for representative iodo-indole derivatives. These values can be used as a reference for the characterization of **3-iodo-1H-indole**.

Table 1: ^1H NMR Spectroscopic Data of Representative Iodo-Indole Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate[1]	DMSO-d ₆	12.12 (s, 1H, NH), 8.51 (s, 1H, Ar-H), 8.12 (d, J = 2.9 Hz, 1H, Ar-H), 7.87 (s, 1H, Ar-H), 3.81 (s, 3H, OCH ₃)
Ethyl 5-iodo-1H-indole-3-carboxylate[1]	DMSO-d ₆	12.10 (s, 1H, NH), 8.34 (d, J = 1.5 Hz, 1H, Ar-H), 8.07 (s, 1H, Ar-H), 7.47 (dd, J = 8.5, 1.6 Hz, 1H, Ar-H), 7.34 (d, J = 8.5 Hz, 1H, Ar-H), 4.28 (q, J = 7.1 Hz, 2H, CH ₂), 1.32 (t, J = 7.1 Hz, 3H, CH ₃)
5-iodo-1H-indole-3-carbonitrile[1]	DMSO-d ₆	12.35 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 7.95 (d, J = 1.3 Hz, 1H, Ar-H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H, Ar-H), 7.40 (d, J = 8.6 Hz, 1H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data of Representative Iodo-Indole Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate[1]	DMSO-d ₆	139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8
Ethyl 5-iodo-1H-indole-3-carboxylate[1]	DMSO-d ₆	164.1, 135.6, 133.2, 130.5, 128.9, 128.2, 114.9, 106.0, 85.8, 59.3, 14.5
5-iodo-1H-indole-3-carbonitrile[1]	DMSO-d ₆	135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for iodo-indole derivatives are presented in Table 3.

Table 3: IR Spectroscopic Data of Representative Iodo-Indole Derivatives

Compound	Sample Phase	Characteristic Absorption Bands (cm ⁻¹)
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate[1]	Not Specified	3649 (N-H stretch), 1709 (C=O stretch), 1508, 1360, 1220, 1092
Ethyl 5-iodo-1H-indole-3-carboxylate[1]	Not Specified	3276 (N-H stretch), 1672 (C=O stretch), 1526, 1473, 1180, 1136, 1049
5-iodo-1H-indole-3-carbonitrile[1]	Not Specified	3276 (N-H stretch), 2218 (C≡N stretch), 1508, 1418, 1240, 883

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **3-iodo-1H-indole**, the molecular formula is C₈H₆IN, with a calculated exact mass of 242.95450 Da.[2] The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 243. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the indole ring.

Table 4: Mass Spectrometry Data for **3-iodo-1H-indole**

Parameter	Value	Source
Molecular Formula	C ₈ H ₆ IN	PubChem CID 11207253[2]
Exact Mass	242.95450 Da	PubChem CID 11207253[2]
Molecular Weight	243.04 g/mol	PubChem CID 11207253[2]
Expected M ⁺ Peak	m/z 243	Inferred

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the iodo-indole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Record 1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
 - For 1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
- Data Processing:
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO- d_6 : δH = 2.50 ppm, δC = 39.52 ppm; $CDCl_3$: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

- Alternatively, for soluble samples, dissolve a small amount in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment or the pure solvent/KBr pellet and subtract it from the sample spectrum.

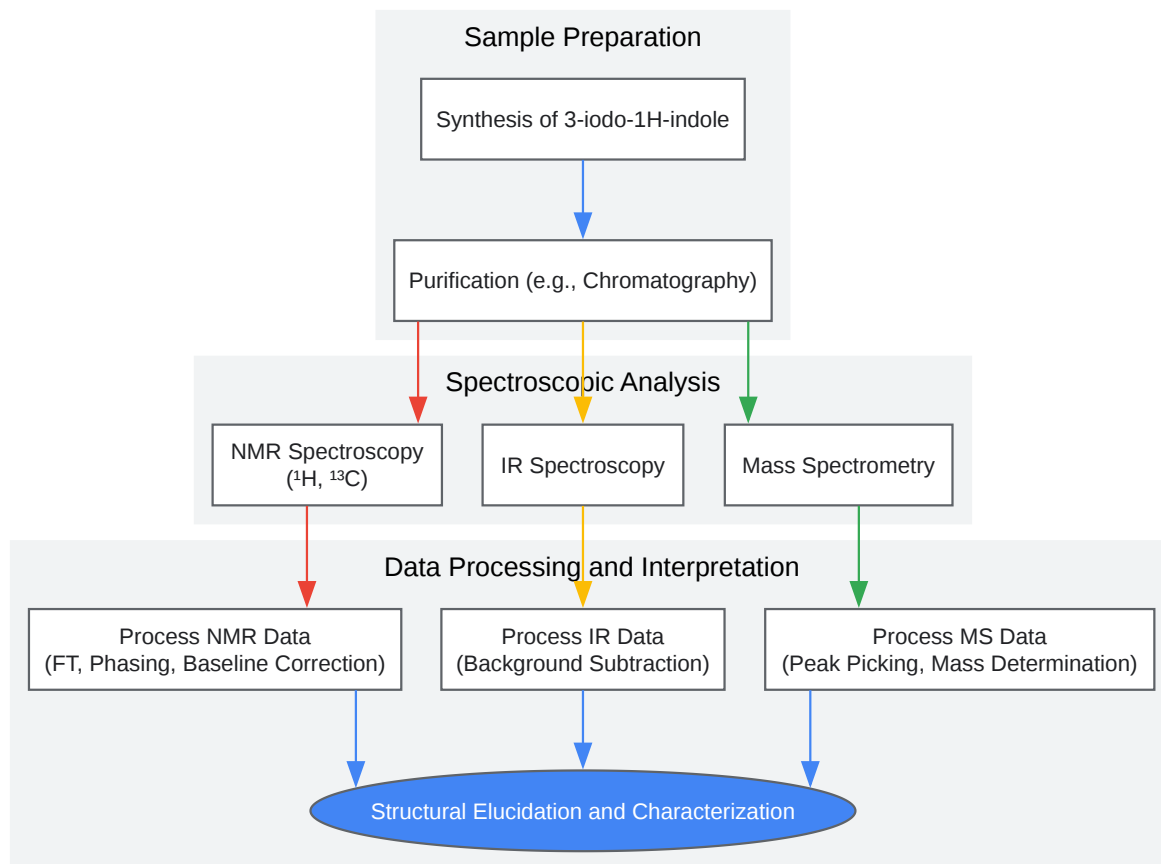
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
 - For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-iodo-1H-indole**.

General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis

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References

- 1. rsc.org [rsc.org]

- 2. 3-iodo-1H-indole | C₈H₆IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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